2-Carene

Organic Synthesis Medicinal Chemistry Terpene Chemistry

Select 2-Carene (CAS 554-61-0) for your R&D. Unlike its isomer 3-carene, 2-carene features a unique conjugated cyclopropyl-double bond system that dramatically increases its reactivity. This makes it the superior chiral building block for synthesizing complex natural products, pharmaceutical intermediates, and pyrethroid derivatives under mild conditions. Relevant toxicological data (LD50 oral, rat: 2940 mg/kg) is available for risk assessment. Avoid experimental failure—do not substitute with generic monoterpenes like limonene or pinene.

Molecular Formula C10H16
Molecular Weight 136.23 g/mol
CAS No. 554-61-0
Cat. No. B1609329
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Carene
CAS554-61-0
Molecular FormulaC10H16
Molecular Weight136.23 g/mol
Structural Identifiers
SMILESCC1=CC2C(C2(C)C)CC1
InChIInChI=1S/C10H16/c1-7-4-5-8-9(6-7)10(8,2)3/h6,8-9H,4-5H2,1-3H3
InChIKeyIBVJWOMJGCHRRW-DTWKUNHWSA-N
Commercial & Availability
Standard Pack Sizes5 ml / 25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Carene (CAS 554-61-0): Sourcing and Application Guide for a Reactive Bicyclic Monoterpene Scaffold


2-Carene (CAS 554-61-0) is a naturally occurring bicyclic monoterpene found in essential oils from plants like pine, cedar, and cypress . Unlike its more abundant isomer 3-carene, 2-carene features a carbon-carbon double bond conjugated with a cyclopropyl unit, which significantly enhances its chemical reactivity [1]. This distinct structural feature makes it a valuable chiral building block in organic synthesis, particularly for creating derivatives with applications in fragrance, pharmaceutical, and agrochemical research [2]. For scientific and industrial users, this reactivity profile is a primary determinant for selection and procurement.

2-Carene (CAS 554-61-0): Why Structural Specificity Precludes Simple Isomer Substitution


Generic substitution among monoterpenes like 2-carene, 3-carene, limonene, and pinene is scientifically unjustified due to fundamental differences in chemical reactivity and, consequently, their distinct biological and synthetic utility [1]. The key distinction lies in the unique conjugated double bond of 2-carene, which is absent in its more common isomer 3-carene, conferring higher reactivity and enabling distinct reaction pathways [2]. This structural nuance directly impacts its performance as a synthetic intermediate, its interaction with biological targets, and its safety profile, making direct interchangeability a potential source of experimental failure or unexpected outcomes. The following evidence quantifies these critical differentiations.

2-Carene (CAS 554-61-0): Comparative Quantitative Evidence for Scientific and Industrial Selection


2-Carene vs. 3-Carene: Elevated Chemical Reactivity from Conjugated Cyclopropyl System

Compared to its isomer 3-carene, 2-carene possesses a carbon-carbon double bond conjugated with the cyclopropyl unit, resulting in significantly higher chemical reactivity [1]. This property enables synthetic transformations under milder conditions and facilitates the opening of the dimethylcyclopropane unit, which is crucial for generating diverse carene derivatives as intermediates for natural product synthesis [1].

Organic Synthesis Medicinal Chemistry Terpene Chemistry

2-Carene in Essential Oil: Quantified Acute Toxicity Profile Against Terpene Comparators

In a comprehensive evaluation of single substances by the Danish Environmental Protection Agency, the acute oral toxicity (LD50) of 2-carene in rats was reported as 2940 mg/kg, with a dermal LD50 of 530 mg/kg in rabbits [1]. These values are identical to those listed for the closely related monoterpenes 3-carene and limonene in the same assessment [1], indicating a comparable acute toxicity profile within this class under these test conditions.

Toxicology Safety Assessment Occupational Health

δ-2-Carene as a Major Constituent in Essential Oils with Quantified Antimicrobial Activity

In the essential oil of Cymbopogon distans, δ-2-carene was identified as a major constituent, comprising 19.9–28.2% of the total oil composition [1]. This essential oil exhibited antimicrobial activity against a panel of pathogens, with Minimum Inhibitory Concentrations (MIC) ranging from 250–1000 μg/mL against nine bacterial strains and 130–530 μg/mL against three fungal strains [1]. While this data reflects the activity of the whole oil, it establishes the concentration range at which δ-2-carene, as a dominant component, contributes to a bioactive formulation.

Natural Products Antimicrobial Essential Oil Chemistry

2-Carene in Essential Oil: Quantified Antioxidant Activity (DPPH IC50)

The essential oil of Cymbopogon schoenanthus, containing δ-2-carene as a major component at 24.02%, was evaluated for antioxidant activity using the DPPH radical scavenging assay [1]. The oil exhibited a DPPH IC50 value of 1730 ± 80 μg/mL, indicating a relatively weak antioxidant potential compared to standard antioxidants like ascorbic acid, but nonetheless a quantifiable measure of its activity in this context [1].

Antioxidant Natural Products Essential Oil Chemistry

2-Carene as a Bioactive Constituent in Insecticidal Essential Oil Formulations

2-Carene was isolated and identified as one of five active compounds from the essential oil of Chenopodium ambrosioides, which demonstrated significant fumigant toxicity against the maize weevil (Sitophilus zeamais) [1]. The crude essential oil exhibited an LC50 value of 3.08 mg/L air, while its most potent constituent, (Z)-ascaridole, had an LC50 of 0.84 mg/L air [1]. Although 2-carene's individual contribution was not isolated, its identification as an active component in this bioassay-directed fractionation underscores its role in the overall insecticidal effect.

Insecticidal Fumigant Agrochemical Natural Products

2-Carene (CAS 554-61-0): Targeted Application Scenarios Based on Verified Evidence


Asymmetric Synthesis and Chiral Scaffold Development

The established higher reactivity of 2-carene compared to 3-carene makes it the preferred choice as a chiral building block for synthesizing complex natural products and pharmaceutical intermediates where the conjugated cyclopropyl-double bond system can be selectively functionalized under mild conditions [1]. This is particularly valuable for projects aiming to create carene-derived compounds with specific stereochemical and functional group requirements [1].

Reference Standard for Terpene Toxicity and Safety Studies

Given its quantified acute toxicity profile (LD50 oral, rat: 2940 mg/kg; LD50 dermal, rabbit: 530 mg/kg), which aligns with its structural isomers [2], 2-carene serves as a critical reference compound for toxicological assessments and safety data sheet (SDS) generation for new formulations containing monoterpenes. This data is essential for risk assessment, safe handling, and regulatory compliance in both laboratory and industrial settings [2].

Phytochemical Analysis and Natural Product Bioactivity Research

2-Carene's quantifiable presence as a major component (e.g., 19.9–28.2% in C. distans [3] and 24.02% in C. schoenanthus [4]) in essential oils with demonstrated antimicrobial (MIC 130–530 μg/mL [3]) and antioxidant (DPPH IC50 = 1730 ± 80 μg/mL [4]) activities positions it as a key analyte for GC-MS characterization and structure-activity relationship studies in natural product chemistry.

Botanical Insecticide and Agrochemical Formulation Research

The identification of 2-carene as an active component in an essential oil with proven fumigant toxicity against stored product pests (LC50 = 3.08 mg/L air for crude oil [5]) justifies its investigation as a lead compound or synergist for developing next-generation, naturally derived insecticides. This provides a data-backed rationale for sourcing 2-carene for agricultural and pest management research programs [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
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